molecular formula C21H23N5O2S B2575838 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 886962-90-9

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2575838
CAS No.: 886962-90-9
M. Wt: 409.51
InChI Key: PGWKCBSTRNUKOB-UHFFFAOYSA-N
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Description

The compound 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a triazine-based acetamide derivative characterized by:

  • A 1,2,4-triazin-3-yl core substituted with an amino group, a 4-methylbenzyl group, and a sulfanyl-linked acetamide moiety.
  • An N-(4-ethylphenyl) group attached to the acetamide chain.

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-3-15-8-10-17(11-9-15)23-19(27)13-29-21-25-24-18(20(28)26(21)22)12-16-6-4-14(2)5-7-16/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWKCBSTRNUKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Acetamide Moiety: The acetamide group can be attached via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds often act by disrupting bacterial cell wall synthesis or inhibiting enzymatic functions critical for survival .

Bacterial Strain Activity Level Reference
Staphylococcus aureusModerate
Escherichia coliHigh
Enterococcus faecalisModerate

Anticancer Potential

The triazine derivatives have also been explored for their anticancer activities. Compounds featuring the triazine ring have been synthesized and evaluated against various cancer cell lines. For example, certain derivatives demonstrated potent cytotoxicity against human melanoma and glioblastoma cells, suggesting that modifications on the triazine scaffold can enhance selectivity and efficacy .

Cancer Cell Line IC50 (µM) Reference
U251 (Glioblastoma)23.30 ± 0.35
WM793 (Melanoma)<30

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the triazine core via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Acetylation to introduce the acetamide side chain.

Modifications to the substituents on the triazine ring can significantly affect the biological activity and pharmacokinetic properties of the compound .

Agricultural Applications

Beyond medicinal chemistry, this compound has potential applications in agriculture as a pesticide or fungicide. The antimicrobial properties can be harnessed to protect crops from phytopathogenic microorganisms. Research has shown that similar triazine derivatives can effectively control fungal pathogens in various crops .

Antimicrobial Efficacy Study

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their antimicrobial efficacy against common pathogens affecting agricultural crops. The results indicated that specific modifications led to enhanced activity against Fusarium species, which are notorious for causing crop diseases .

Anticancer Activity Assessment

A comprehensive evaluation was conducted on several synthesized derivatives of triazine compounds for their anticancer properties using MTT assays across multiple cancer cell lines. The study concluded that compounds with specific substitutions exhibited significantly lower IC50 values compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The acetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Triazine-Based Acetamides

The target compound belongs to a family of 1,2,4-triazin-3-yl sulfanyl acetamides. Key analogs include:

Compound Name Substituent on Triazine Core Aryl Group on Acetamide Biological Activity (if reported)
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 6-methyl 2,4-dimethylphenyl Not explicitly reported
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 6-methyl 4-isopropylphenyl Anticancer screening (in silico)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-furyl Variable Anti-exudative activity (e.g., 10 mg/kg dose comparable to diclofenac)
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Azo-linked phenol 4-diazenylphenyl DFT-based electronic studies

Key Observations :

  • Aryl Group Impact : The 4-ethylphenyl group on the acetamide chain balances hydrophobicity and electronic effects, distinct from the more polar 4-isopropylphenyl or sterically hindered 2,4-dimethylphenyl .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Analogous compounds exhibit N—H···O and C—H···O interactions in crystal structures, stabilizing molecular conformations. For example, N-(4-methoxyphenyl) analogs show intramolecular hydrogen bonds between acetamide carbonyl and triazine amino groups .
  • Solubility : The 4-ethylphenyl group likely improves lipid solubility compared to smaller aryl groups (e.g., 2,4-dimethylphenyl), though experimental logP data is absent in the evidence.

Data Tables

Table 1: Structural and Functional Group Comparisons

Feature Target Compound Closest Analog Bioactive Analog
Triazine Core 4-amino, 6-(4-methylbenzyl) 4-amino, 6-methyl 4-amino, 5-furyl
Sulfanyl Linkage Yes Yes Yes
Acetamide Aryl Group 4-ethylphenyl 2,4-dimethylphenyl Variable (e.g., 4-nitrophenyl)
Reported Activity Not explicitly reported None Anti-exudative

Biological Activity

The compound 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a synthetic derivative of the triazine family, known for its diverse biological activities. This document summarizes the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process that includes the formation of the triazine core followed by functionalization to introduce various substituents. The structural integrity is crucial for its biological efficacy, with specific functional groups enhancing activity against various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds similar to the title compound have shown minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of triazine derivatives has been a focal point in medicinal chemistry. The title compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (lung adenocarcinoma)15.2
MCF7 (breast cancer)12.5
HeLa (cervical cancer)10.0

These values indicate a promising anticancer profile, with the compound exhibiting lower IC50 values compared to standard chemotherapeutics like doxorubicin.

Anticonvulsant Activity

The anticonvulsant potential of triazine derivatives has also been explored. In animal models, compounds related to the title compound have shown significant activity in picrotoxin-induced seizure models:

  • Median Effective Doses (ED50) were reported at approximately 20 mg/kg, showcasing a notable anticonvulsant effect . This positions the compound as a candidate for further development in seizure management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazine derivatives:

  • Substituent Effects : The presence of electron-donating groups such as methyl or ethyl on the phenyl rings enhances activity.
  • Core Structure : The triazine nucleus is essential for maintaining biological activity; modifications can lead to either enhanced or diminished effects depending on the target.
  • Sulfanyl Group : The sulfanyl moiety has been linked to increased antimicrobial and anticancer activities, suggesting it plays a crucial role in binding interactions with biological targets.

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. utilized multicellular spheroids to screen for anticancer activity among various compounds including those similar to the title compound. The results indicated significant cytotoxicity against several cancer cell lines, reinforcing the potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives were tested against resistant strains of bacteria. The findings highlighted that modifications on the triazine core could substantially enhance efficacy against multidrug-resistant pathogens .

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